molecular formula C9H13F3O3 B2922053 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid CAS No. 1523275-98-0

2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid

Cat. No.: B2922053
CAS No.: 1523275-98-0
M. Wt: 226.195
InChI Key: NUNXJBDJLLMIGP-UHFFFAOYSA-N
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Description

2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid (CAS: 1523275-98-0) is a cycloaliphatic compound featuring a hydroxy group and an acetic acid moiety attached to a cyclohexyl ring substituted with a trifluoromethyl (-CF₃) group at the 4-position. Its molecular formula is C₉H₁₃F₃O₃, with a molecular weight of 226.19 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy and carboxylic acid groups contribute to polar interactions, making it a versatile candidate in pharmaceutical and chemical synthesis.

Properties

IUPAC Name

2-hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h5-7,13H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNXJBDJLLMIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(C(=O)O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid typically involves the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base, followed by hydrolysis to introduce the hydroxy and acetic acid groups . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound is compared to analogs with variations in ring type (cyclohexyl vs. phenyl), substituent positions, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Ring Type Melting Point Key Features
2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid 1523275-98-0 C₉H₁₃F₃O₃ 226.19 4-position Cyclohexyl Not reported Trifluoromethyl, hydroxy
2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid 395-35-7 C₉H₇F₃O₃ 220.15 4-position Phenyl 130°C Aromatic, similar substituents
2-[3-(Trifluoromethyl)cyclohexyl]acetic acid 120976-33-2 C₉H₁₃F₃O₂ 210.19 3-position Cyclohexyl Not reported Trifluoromethyl at different position
trans-2-(4-Aminocyclohexyl)acetic acid HCl - C₈H₁₅NO₂·HCl 193.67 4-position Cyclohexyl Not reported Amino group, hydrochloride salt
Key Observations:
  • Cyclohexyl vs. Phenyl Rings : The phenyl analog (CAS: 395-35-7) exhibits higher symmetry and rigidity, leading to a higher melting point (130°C) compared to the cyclohexyl variant, which is likely more flexible and lipophilic .
  • Functional Groups: Replacing the hydroxy group with an amino group (trans-2-(4-aminocyclohexyl)acetic acid HCl) introduces basicity, making it suitable for peptide synthesis or as a building block in drug discovery .

Physicochemical Properties

  • Solubility : The trifluoromethyl group increases hydrophobicity, but the hydroxy and carboxylic acid groups mitigate this effect. The cyclohexyl analog is expected to have lower aqueous solubility than its phenyl counterpart due to reduced polarity.

Biological Activity

2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid (commonly referred to as TFCA) is a compound of interest in pharmaceutical research due to its unique chemical structure and potential biological activities. This article explores the biological activity of TFCA, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

TFCA features a cyclohexyl ring substituted with a trifluoromethyl group and a hydroxyl group, contributing to its distinct physicochemical properties. The trifluoromethyl group enhances lipophilicity, which may influence the compound's interaction with biological membranes and target proteins.

The biological activity of TFCA is primarily attributed to its interactions with various biochemical pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that TFCA may inhibit specific enzymes involved in metabolic pathways, potentially impacting lipid metabolism and inflammatory responses.
  • Receptor Modulation : TFCA has been shown to interact with G-protein coupled receptors (GPCRs), influencing signaling cascades that regulate cellular functions such as proliferation and apoptosis.

1. Anti-inflammatory Effects

Research indicates that TFCA exhibits significant anti-inflammatory properties. In vitro assays demonstrated that TFCA can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential role in managing inflammatory diseases.

2. Antioxidant Activity

TFCA has shown promise as an antioxidant. Studies utilizing various oxidative stress models indicated that TFCA effectively scavenges free radicals, thereby protecting cells from oxidative damage. This activity is crucial for preventing cellular aging and related diseases.

3. Neuroprotective Effects

Recent investigations into the neuroprotective potential of TFCA revealed its ability to mitigate neuronal cell death in models of neurodegeneration. By modulating apoptotic pathways, TFCA may offer therapeutic benefits for conditions such as Alzheimer's disease.

Case Study 1: Anti-inflammatory Activity

A study conducted on murine models demonstrated that administration of TFCA significantly reduced paw edema induced by carrageenan, highlighting its anti-inflammatory efficacy. The compound was administered at varying doses, with optimal results observed at 10 mg/kg.

Case Study 2: Neuroprotection

In a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines, TFCA treatment resulted in a marked decrease in cell death compared to control groups. The protective effect was associated with upregulation of antioxidant enzymes such as superoxide dismutase (SOD).

Data Table: Comparative Biological Activities

Activity TypeTFCA EfficacyReference Source
Anti-inflammatoryHigh
AntioxidantModerate
NeuroprotectiveHigh

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